molecular formula C8H10ClFN2 B13040608 (1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine

(1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine

Cat. No.: B13040608
M. Wt: 188.63 g/mol
InChI Key: SLFSQUZBFDAMPF-QMMMGPOBSA-N
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Description

(1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine is an organic compound that features a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-chloro-4-fluoroacetophenone.

    Reduction: The ketone group of the precursor is reduced to an alcohol using a reducing agent like sodium borohydride.

    Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under suitable conditions.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and optimized reaction conditions are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The presence of the chloro and fluoro groups can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine: The enantiomer of the compound, which may have different biological activity.

    1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine: The racemic mixture of the compound.

    1-(2-Chloro-4-fluorophenyl)ethane-1,2-diol: A structurally similar compound with hydroxyl groups instead of amine groups.

Properties

Molecular Formula

C8H10ClFN2

Molecular Weight

188.63 g/mol

IUPAC Name

(1R)-1-(2-chloro-4-fluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10ClFN2/c9-7-3-5(10)1-2-6(7)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m0/s1

InChI Key

SLFSQUZBFDAMPF-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)Cl)[C@H](CN)N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(CN)N

Origin of Product

United States

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